REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[C:2]1[C:14]([O:16]C)=[O:15].[O:18]1[C:30]2[C:22]([CH2:23][C:24]3[CH2:25][CH2:26][NH:27][C:28]=3[CH:29]=2)=[CH:21][CH:20]=[C:19]1[C:31]([O:33]C)=[O:32].[O:35]1[C:40]2[C:41]3[CH:42]=[CH:43][NH:44][C:45]=3[CH2:46][CH2:47][C:39]=2[CH:38]=[CH:37][CH:36]1[C:48]([O:50]C)=[O:49].C(OC(C)C)(C)C.C(OC(C)C)(C)C.CCCCCCC>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[C:2]1[C:14]([OH:16])=[O:15].[O:18]1[C:30]2[C:22]([CH2:23][C:24]3[CH2:25][CH2:26][NH:27][C:28]=3[CH:29]=2)=[CH:21][CH:20]=[C:19]1[C:31]([OH:33])=[O:32].[O:35]1[C:40]2[C:41]3[CH:42]=[CH:43][NH:44][C:45]=3[CH2:46][CH2:47][C:39]=2[CH:38]=[CH:37][CH:36]1[C:48]([OH:50])=[O:49] |f:4.5|
|
Name
|
methyl 7,8-dihydro-9H-pyrano[2,3-g]indole-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=C3C(=C12)CCCO3)C(=O)OC
|
Name
|
methyl 6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C2CC=3CCNC3C=C21)C(=O)OC
|
Name
|
methyl 5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylate
|
Quantity
|
4.33 g
|
Type
|
reactant
|
Smiles
|
O1C(C=CC2=C1C=1C=CNC1CC2)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
products
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
isopropyl ether heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C.CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography [SiO2; ethyl acetate-heptane (2:1)+0.5% acetic acid]
|
Type
|
CUSTOM
|
Details
|
to afford an oil which
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=C3C(=C12)CCCO3)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C2CC=3CCNC3C=C21)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(C=CC2=C1C=1C=CNC1CC2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 818 mg | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |